The synthesis of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for optimization based on desired yields and purity.
The molecular structure of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide features a five-membered imidazole ring substituted with amino and carboxamide groups. The structural formula can be represented as follows:
CNC(=O)n1cnc(C(=O)N)c1N
InChI=1S/C6H9N5O2/c1-9-6(13)11-2-10-3(4(11)7)5(8)12/h2H,7H2,1H3,(H2,8,12)(H,9,13)
.The compound's structure allows for multiple points of interaction in biological systems, particularly relevant to its function as a metabolite.
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide participates in various chemical reactions primarily due to its functional groups. Key reactions include:
These reactions underline its significance in synthetic organic chemistry and pharmaceutical applications.
The mechanism of action for 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide primarily revolves around its role as a metabolite of temozolomide. When temozolomide is administered, it undergoes metabolic conversion where this compound plays a crucial role in enhancing the drug's cytotoxic effects on tumor cells.
The mechanism involves:
This dual action contributes significantly to its efficacy as an antitumor agent.
The physical and chemical properties of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide include:
Storage conditions typically recommend temperatures below to maintain stability. The compound is sensitive to moisture and should be handled under dry conditions.
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide has several scientific applications:
These applications underscore its importance across various fields including medicinal chemistry and biochemical research.
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 143201-45-0
CAS No.: 138079-63-7